molecular formula C16H14N2O5 B5589517 ethyl 2-[(3-nitrobenzoyl)amino]benzoate

ethyl 2-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B5589517
M. Wt: 314.29 g/mol
InChI Key: DKAUIVVHDYMSIO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with a 3-nitrobenzoyl-amino group at the 2-position. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminobenzoate esters under catalytic or acidic conditions .

Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)13-8-3-4-9-14(13)17-15(19)11-6-5-7-12(10-11)18(21)22/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUIVVHDYMSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-[(3-nitrobenzoyl)amino]benzoate has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in biochemical studies to understand the interactions of nitro-containing compounds with biological systems.

  • Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-[(3-nitrobenzoyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Nitro Groups: Compounds with nitro substituents (e.g., 9c) exhibit lower yields (~56%) compared to non-nitro analogues due to steric and electronic challenges during synthesis .
  • Halogen Effects: Bromine in ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate enhances halogen bonding but reduces solubility in polar solvents .
  • Steric Hindrance : Bulky groups like benzo[7]annulenyl require specialized catalysts (e.g., NiCl₂(Py)₄) to achieve moderate yields (65%) .

Physical and Spectroscopic Properties

The nitro group’s electron-withdrawing nature shifts NMR signals and influences melting points.

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C) Reference
This compound Aromatic H: 7.5–8.3 C=O: ~168 Not reported
Methyl 2-(4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate (11c) Aromatic H: 7.8–8.5 C=O: ~170 Not reported
Ethyl 2-benzamido-3-methyleneheptanoate (33) Olefinic H: 5.2–5.6 C=O: ~172 92–93

Key Findings :

  • NMR Shifts : Nitro groups deshield adjacent protons, shifting aromatic ¹H NMR signals upfield (7.5–8.5 ppm) .
  • Melting Points : Compounds with flexible chains (e.g., 33) have lower melting points (92–93°C) compared to rigid aromatic derivatives .

Structural Insights from Crystallography

  • N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () use N,O-coordination for metal-catalyzed C–H functionalization, whereas the nitro group in this compound may favor electrophilic aromatic substitution .
  • SHELX Refinement : X-ray structures of similar compounds (e.g., ) are often resolved using SHELX software, confirming planar aromatic systems and hydrogen-bonding patterns .

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